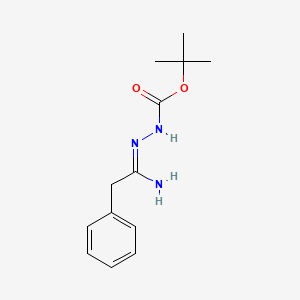
tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate
Descripción general
Descripción
“tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate”. However, similar compounds such as “tert-butyl (substituted benzamido)phenylcarbamate” derivatives have been synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents2.Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate” is not explicitly available. However, a similar compound “tert-Butyl (E)-2-[4-(pyridin-2-yl)benzylidene]hydrazinecarboxylate” has a molecular formula of CHNO with an average mass of 297.352 Da3.Chemical Reactions Analysis
Specific chemical reactions involving “tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate” are not readily available. However, related compounds such as “tert-butyl (2-ethylhexyl) monoperoxy carbonate” have been studied for their thermal hazard and decomposition behaviors4.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate” are not explicitly available. However, a similar compound “tert-butyl (2E)-2-(2-pyridinylmethylene)hydrazinecarboxylate” has some listed properties such as a melting point of 39-42 °C, a boiling point of 63-65 °C/0.1 mmHg, and a density of 1.026.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Mcl-1 Antagonists : Bhat et al. (2019) synthesized tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and similar compounds as possible Mcl-1 antagonists. They confirmed the trans-nature of the double bond in these compounds and performed theoretical calculations that showed good compliance with experimental data. Molecular docking suggested moderate binding efficiency of the compounds against Mcl-1 protein (Bhat et al., 2019).
Solvent Effects and Electron Transfer
- Charge Transfer Bands of Nitrogen-Centered Intervalence Compounds : Nelsen et al. (2001) studied the solvent effects on charge transfer bands of nitrogen-centered intervalence compounds, including tert-butyl-3-phenyl-2,3-diazabicyclo[2.2.2]octyl-containing units. They found that solvent reorganization energy played a significant role in these effects (Nelsen et al., 2001).
Biological and Insecticidal Activity
- Insect Growth Regulators : Oikawa et al. (1994) studied the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against the rice stem borer. They found that the hydrophobicity of substituents was generally favorable, but the bulkiness was unfavorable in certain positions (Oikawa et al., 1994).
Polymer Chemistry
- Fluorinated Polyimides : Yang et al. (2006) synthesized novel fluorinated polyimides using a tert-butyl-containing diamine monomer. These polymers exhibited good solubility, tensile strength, and thermal stability, with potential applications in materials science (Yang et al., 2006).
Synthetic Chemistry
- Versatile Reagent for Alcohol Conversion : Brosse et al. (2000) developed an efficient method for converting alcohols to substituted hydrazines using N-tert-butoxycarbonylaminophthalimide. This method could be significant for various synthetic chemistry applications (Brosse et al., 2000).
Safety And Hazards
The safety and hazards associated with “tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate” are not explicitly available. However, a similar compound “tert-butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate” has some listed hazard statements such as H302, H315, H319, H3357.
Direcciones Futuras
As “tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers1, it could potentially be used in the synthesis of new compounds or in the development of new reactions. However, more research is needed to fully understand its potential applications.
Please note that the information provided is based on the available resources and there might be more recent studies or data related to “tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate” that are not included in this analysis.
Propiedades
IUPAC Name |
tert-butyl N-[(Z)-(1-amino-2-phenylethylidene)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSGIRZKLLPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/CC1=CC=CC=C1)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175444 | |
| Record name | 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate | |
CAS RN |
159016-22-5 | |
| Record name | 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159016-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)
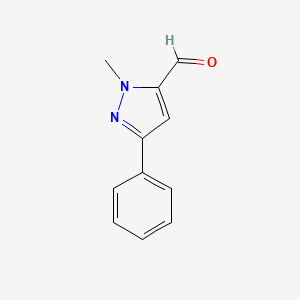
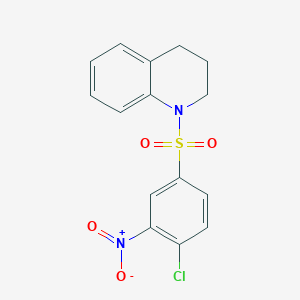
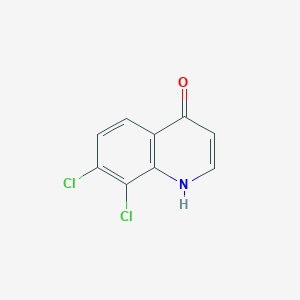
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)
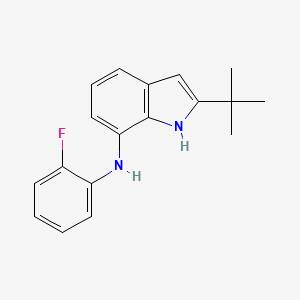

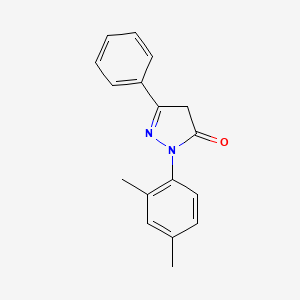
![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)
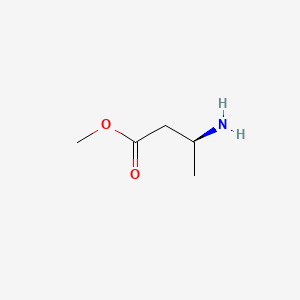
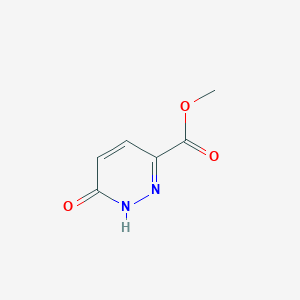
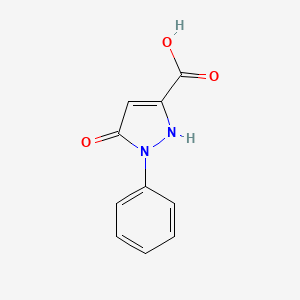
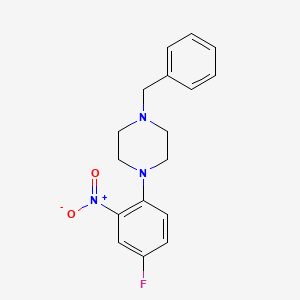
![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)